N-(3-Bromobenzyl)-2-chloro-N-cyclobutylacetamide
Description
N-(3-Bromobenzyl)-2-chloro-N-cyclobutylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromobenzyl group, a chloroacetamide moiety, and a cyclobutyl ring, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloro-N-cyclobutylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO/c14-11-4-1-3-10(7-11)9-16(13(17)8-15)12-5-2-6-12/h1,3-4,7,12H,2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLWLCJXTSOWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CC2=CC(=CC=C2)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromobenzyl)-2-chloro-N-cyclobutylacetamide typically involves the reaction of 3-bromobenzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with cyclobutylamine to form the final product. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromobenzyl)-2-chloro-N-cyclobutylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic substitution: Solvents like acetonitrile or dimethylformamide, temperatures ranging from 25°C to 80°C.
Oxidation: Aqueous or organic solvents, temperatures ranging from 0°C to 60°C.
Reduction: Anhydrous solvents like ether or tetrahydrofuran, temperatures ranging from -20°C to room temperature.
Major Products:
- Substituted amides, thiols, and ethers from nucleophilic substitution.
- Aldehydes and carboxylic acids from oxidation.
- Amines and alcohols from reduction.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Bromobenzyl)-2-chloro-N-cyclobutylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromobenzyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The chloroacetamide moiety can also participate in alkylation reactions, further contributing to its biological effects. These interactions can disrupt cellular processes, leading to antiproliferative or antimicrobial effects.
Comparison with Similar Compounds
N-(3-Bromobenzyl)-2-chloro-N-cyclobutylacetamide can be compared with other similar compounds, such as:
N-(3-Bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide: This compound also features a bromobenzyl group but has different substituents that confer distinct chemical and biological properties.
3-Bromobenzyl bromide: A simpler compound with a bromobenzyl group, used as an intermediate in organic synthesis.
N-(3-Bromobenzyl) noscapine: A derivative of noscapine with potential anticancer properties, targeting microtubules and disrupting cell division.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
